D-myo-Inositol 1,5,6-tris-phosphate ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

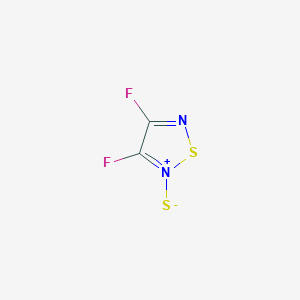

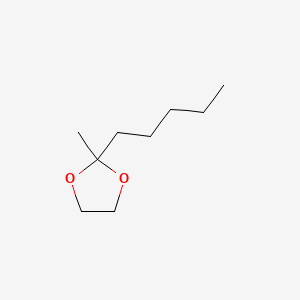

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt: is a phosphorylated derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling. This compound is known for its involvement in various biochemical processes, particularly in the regulation of intracellular calcium levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,5,6-tris-phosphate ammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using reagents such as phosphorus oxychloride (POCl3) and subsequent neutralization with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-myo-Inositol 1,5,6-tris-phosphate ammonium salt can undergo oxidation reactions, although these are less common.

Substitution: This compound can participate in substitution reactions where phosphate groups are replaced by other functional groups.

Hydrolysis: It can be hydrolyzed to produce inositol and inorganic phosphate under acidic or enzymatic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Substitution: Various nucleophiles can be used depending on the desired product.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like phosphatases.

Major Products:

Oxidation: Inositol derivatives with higher oxidation states.

Substitution: Modified inositol phosphates with different functional groups.

Hydrolysis: Inositol and inorganic phosphate.

Scientific Research Applications

Chemistry: D-myo-Inositol 1,5,6-tris-phosphate ammonium salt is used as a reagent in various chemical reactions to study phosphorylation and dephosphorylation mechanisms .

Biology: In biological research, this compound is used to investigate intracellular signaling pathways, particularly those involving calcium mobilization. It serves as a tool to study the role of inositol phosphates in cellular processes .

Medicine: In medical research, this compound is explored for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as certain neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic kits that require precise control of calcium levels .

Mechanism of Action

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways that regulate cellular functions such as metabolism, gene expression, and cell proliferation .

Comparison with Similar Compounds

- D-myo-Inositol 1,4,5-tris-phosphate trisodium salt

- D-myo-Inositol 1,2,3,4,5-pentakis-phosphate decasodium salt

- D-myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt

Comparison:

- D-myo-Inositol 1,4,5-tris-phosphate trisodium salt: Similar in structure but differs in the position of phosphate groups, leading to different biological activities .

- D-myo-Inositol 1,2,3,4,5-pentakis-phosphate decasodium salt: Contains more phosphate groups, which can result in more complex signaling roles .

- D-myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt: Also involved in calcium signaling but has a different pattern of phosphorylation .

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways, making it a valuable tool in scientific research .

Properties

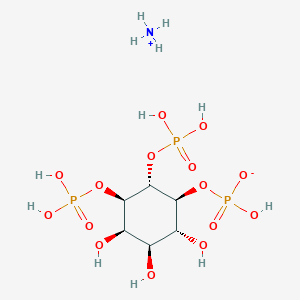

Molecular Formula |

C6H18NO15P3 |

|---|---|

Molecular Weight |

437.13 g/mol |

IUPAC Name |

azanium;[(1S,2R,3R,4R,5R,6R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1 |

InChI Key |

MWPGDKRESDTMSH-TYZYTZLSSA-N |

Isomeric SMILES |

[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+] |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)

![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)

![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)